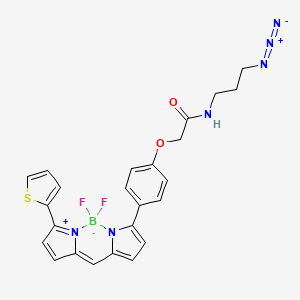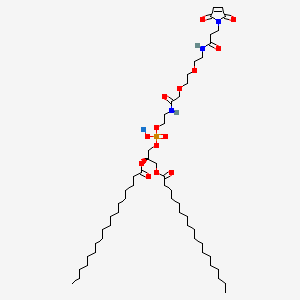
DSPE-PEG-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSPE-PEG-Maleimide, scientifically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000], is a functionalized phospholipid-polymer conjugate. This compound consists of a 1,2-distearoyl-sn-glycero-PE (DSPE) covalently coupled to a linear polyethylene glycol (PEG) chain with a maleimide-terminated end. It is widely used in the synthesis of antibody-coupled liposomes and lipid nanoparticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG-Maleimide involves several steps:
Synthesis of DSPE: Starting with (S)-(+)-glycerol acetonide as the initial material, DSPE is synthesized through a series of reactions.
Synthesis of PEG-Maleimide: Polyethylene glycol (PEG) is reacted with maleic anhydride to form PEG-Maleimide.
Coupling Reaction: The final step involves coupling DSPE with PEG-Maleimide under specific conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DSPE and PEG-Maleimide are synthesized separately.
Coupling in Reactors: The coupling reaction is carried out in large reactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-PEG-Maleimide primarily undergoes:
Substitution Reactions: The maleimide group reacts with sulfhydryl (thiol) groups derived from cysteine, forming stable thioether bonds.
Hydrolysis: The maleimide group can undergo hydrolysis under elevated temperatures and moisture.
Common Reagents and Conditions
Sulfhydryl Reagents: Cysteine or other thiol-containing molecules are commonly used in substitution reactions.
Neutral pH: The reactions typically proceed at neutral pH to ensure optimal reactivity and stability.
Major Products
The major products formed from these reactions include:
Thioether-linked Conjugates: Resulting from the reaction between maleimide and thiol groups.
Hydrolyzed Products: Formed under conditions of elevated temperature and moisture.
Wissenschaftliche Forschungsanwendungen
DSPE-PEG-Maleimide has a wide range of applications in scientific research, including:
Drug Delivery Systems: It is used to synthesize antibody-coupled liposomes and lipid nanoparticles for targeted drug delivery.
Gene Therapy: Employed in lipid nanoparticle systems for the delivery of mRNA and other genetic materials.
Vaccine Development: Utilized in the functionalization of nanoparticles for the display of antigens in vaccines.
Biomedical Research: Used in the generation of transient antifibrotic chimeric antigen receptor (CAR) T cells in vivo.
Wirkmechanismus
DSPE-PEG-Maleimide exerts its effects through the following mechanisms:
Conjugation with Thiol Groups: The maleimide group specifically reacts with thiol groups on peptides and proteins, forming stable thioether bonds.
Prolonged Circulation Time: The PEG component provides stealth characteristics, reducing uptake by the reticuloendothelial system and prolonging circulation time in the bloodstream.
Targeted Delivery: The DSPE component ensures compatibility with lipid bilayers, facilitating the stable encapsulation and targeted delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
DSPE-PEG-Maleimide can be compared with other similar compounds such as:
DSPE-PEG-Amine: Similar structure but with an amine group instead of maleimide, used for different conjugation reactions.
DSPE-PEG-Carboxyl: Contains a carboxyl group, used for conjugation with amine-containing molecules.
DSPE-PEG-Biotin: Functionalized with biotin for applications requiring biotin-streptavidin interactions.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups, making it highly suitable for applications requiring stable thioether linkages. Its combination of hydrophobic DSPE and hydrophilic PEG components also provides excellent amphiphilic properties, enhancing its versatility in various biomedical applications .
Eigenschaften
Molekularformel |
C54H97N3NaO14P |
|---|---|
Molekulargewicht |
1066.3 g/mol |
IUPAC-Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |
InChI |
InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |
InChI-Schlüssel |
RCFAZCYOANIKLN-AKZQISGYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




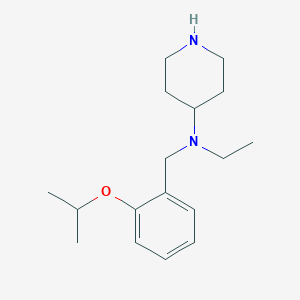
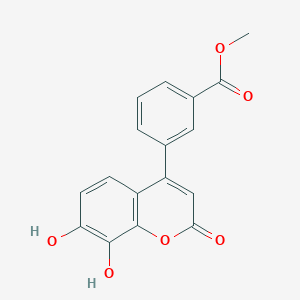
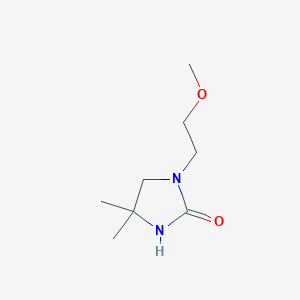
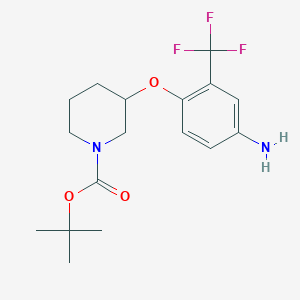
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
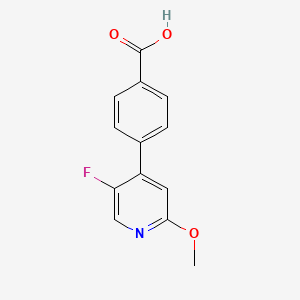
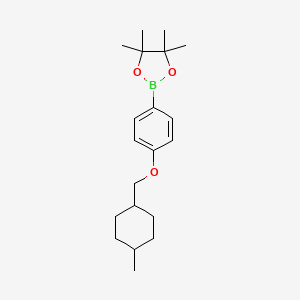
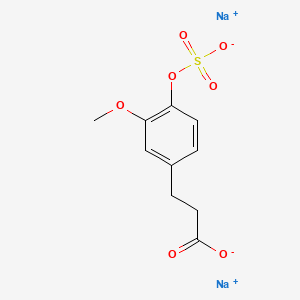
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
